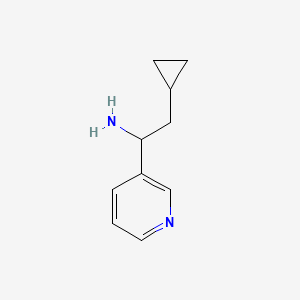
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethanamine backbone, with a pyridin-3-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the pyridin-3-yl group: This step involves the coupling of a pyridin-3-yl halide with the cyclopropyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the ethanamine moiety: This can be done through reductive amination of the corresponding ketone or aldehyde with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridin-3-yl ring or the cyclopropyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or functionalized derivatives.
科学研究应用
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.
相似化合物的比较
Similar Compounds
2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 2-position.
2-Cyclopropyl-1-(pyridin-4-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 4-position.
2-(Pyridin-3-yl)ethanamine: Lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine is unique due to the presence of both the cyclopropyl and pyridin-3-yl groups, which confer distinct steric and electronic properties. These features may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-cyclopropyl-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C10H14N2/c11-10(6-8-3-4-8)9-2-1-5-12-7-9/h1-2,5,7-8,10H,3-4,6,11H2 |
InChI 键 |
ILPZBXKSYZMAFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC(C2=CN=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


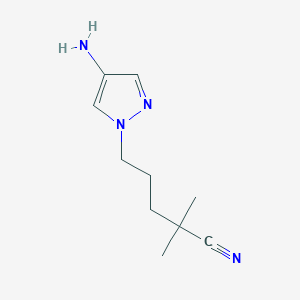
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)


![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
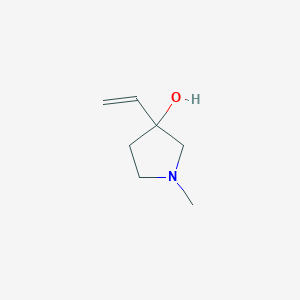
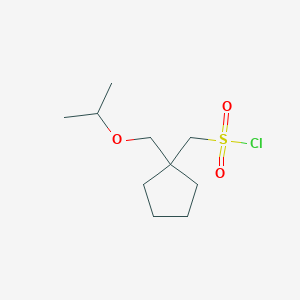
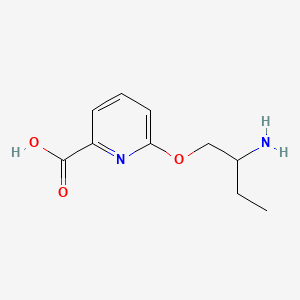
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
![2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
